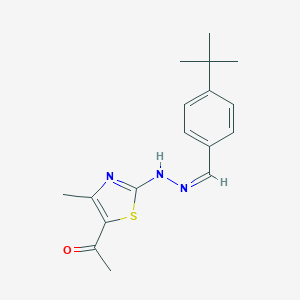![molecular formula C25H30N2O3 B254633 N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
作用機序
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide works by modulating the activity of the dopamine D3 receptor in the brain. It has been shown to increase the activity of this receptor, which is involved in reward processing and motivation. This leads to an increase in dopamine release, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can improve mood and reduce anxiety. N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has also been shown to have antioxidant and anti-inflammatory effects, which could make it a potential treatment for a range of diseases.
実験室実験の利点と制限
One advantage of N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the dopamine D3 receptor and its role in various diseases. However, one limitation is that N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide. One area of interest is its potential use in the treatment of addiction. N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has been shown to reduce drug-seeking behavior in animal models, making it a potential treatment for addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases. N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has been shown to have neuroprotective effects, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. Finally, N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide could be studied further to better understand its mechanism of action and potential uses in a range of diseases.
合成法
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide is synthesized through a multistep process involving the reaction of 2-furylmethylamine and 4-(dimethylamino)benzaldehyde, followed by a reaction with mesityl oxide and acetic anhydride. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
特性
製品名 |
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide |
|---|---|
分子式 |
C25H30N2O3 |
分子量 |
406.5 g/mol |
IUPAC名 |
N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H30N2O3/c1-18-13-19(2)25(20(3)14-18)30-17-24(28)27(16-23-7-6-12-29-23)15-21-8-10-22(11-9-21)26(4)5/h6-14H,15-17H2,1-5H3 |
InChIキー |
JKUAYJSYPMLKMU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)

![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)
![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)
![5-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254559.png)

![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)


![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)
![Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B254574.png)